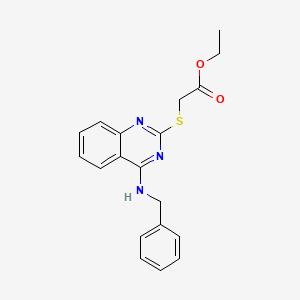

Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-2-24-17(23)13-25-19-21-16-11-7-6-10-15(16)18(22-19)20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSBIPDVAKMFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate typically involves the reaction of 2-chloroquinazoline with benzylamine to form 4-(benzylamino)quinazoline. This intermediate is then reacted with ethyl 2-mercaptoacetate under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate

The synthesis of this compound typically involves the reaction of benzylamine with quinazoline derivatives, followed by the introduction of a thioacetate moiety. The synthetic pathways often utilize various organic reactions such as alkylation, acylation, and thiolation. For instance, quinazoline derivatives can be synthesized through cyclocondensation reactions, which are crucial for developing bioactive heterocycles .

Anticancer Properties

Quinazoline derivatives, including this compound, have shown promising anticancer activities. Studies demonstrate that these compounds inhibit the activity of epidermal growth factor receptor (EGFR), a common target in cancer therapy. For example, derivatives with modifications at the 4-position exhibit significant inhibition of EGFR autophosphorylation, leading to reduced tumor cell proliferation .

Antimicrobial Activity

Research indicates that quinazoline-based compounds possess broad-spectrum antimicrobial properties. This compound has been evaluated against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The structure-activity relationship studies suggest that modifications on the benzylamine moiety can enhance antimicrobial potency .

Analgesic Effects

The analgesic potential of quinazoline derivatives has been noted in several studies. Compounds structurally related to this compound have demonstrated significant analgesic activity in animal models, suggesting a mechanism that may involve modulation of pain pathways or inflammatory responses .

Synthesis and Evaluation

A recent study synthesized a series of quinazoline derivatives and evaluated their biological activities. Among these, this compound was highlighted for its potent anticancer effects against specific cancer cell lines, demonstrating an IC50 value in the nanomolar range .

Structure-Activity Relationship Analysis

In another investigation focusing on structure-activity relationships, various analogs of this compound were synthesized and tested for their biological activities. The results indicated that modifications at the thioacetate group significantly influenced both anticancer and antimicrobial activities .

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Triazole Derivatives

Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate (9d) replaces the quinazoline core with a triazole ring. Elemental analysis data (C: 44.21%, H: 2.68%, N: 18.01%) contrasts with typical quinazoline derivatives, which often have higher carbon content due to larger aromatic systems.

Thiazole and Benzoxazole Derivatives

Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate (MW: 277.34) and Ethyl 2-(benzo[d]oxazol-2-yl thio)acetate feature thiazole and benzoxazole cores, respectively.

Pyrimidine and Purine Derivatives

Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate (CAS 1034981-34-4) and Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate (CAS 1372784-40-1) demonstrate pyrimidine and purine cores. These systems offer distinct hydrogen-bonding capabilities, which may enhance interactions with enzymes like HDACs or kinases compared to quinazoline.

Substituent Effects on Physicochemical Properties

- Benzylamino vs. Nitro Groups: The benzylamino group in the target compound likely improves membrane permeability compared to nitro-substituted analogs, which may exhibit higher metabolic resistance .

- Trifluoromethyl Effects: Compounds like 9d and thiazoline derivatives use CF₃ groups to enhance metabolic stability and lipophilicity, contrasting with the target compound’s benzylamino group.

Ester Group Variations

Biological Activity

Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by various research findings.

Chemical Structure and Synthesis

This compound is a derivative of quinazoline, a class known for diverse pharmacological activities. The synthesis typically involves the reaction of benzylamine with quinazolinone derivatives, followed by thioacetate formation. This compound's structure can be represented as follows:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinazoline derivatives, including this compound. For instance:

- In vitro studies have shown that quinazoline derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the thioether linkage enhances this activity, likely due to improved membrane permeability and interaction with bacterial enzymes .

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 16 | |

| Quinazoline Derivative A | Antifungal | 8 | |

| Quinazoline Derivative B | Antitubercular | 12 |

Anticancer Properties

Quinazoline derivatives are also recognized for their anticancer potential. This compound has been investigated for its ability to inhibit cancer cell proliferation:

- EGFR Inhibition : Some quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Cytotoxicity Studies : In vitro cytotoxicity assays demonstrate that compounds similar to this compound exhibit IC50 values in the nanomolar range against several cancer cell lines, indicating potent anticancer activity .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities:

- Acetylcholinesterase Inhibition : Quinazoline derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. This compound demonstrated significant inhibition in preliminary assays .

- Carbonic Anhydrase Inhibition : Recent studies indicate that similar compounds exhibit selective inhibition of various isoforms of carbonic anhydrase (CA), which plays a role in numerous physiological processes and is a target for drug development against conditions like glaucoma and epilepsy .

Case Studies

Several case studies provide insights into the biological activities of related compounds:

- Antimicrobial Efficacy : A study evaluated a series of substituted quinazolines against multiple bacterial strains, reporting that modifications at specific positions significantly enhanced antimicrobial potency .

- Anticancer Mechanisms : Research on quinazoline derivatives revealed mechanisms involving apoptosis induction and cell cycle arrest in cancer cells, suggesting that this compound may share these mechanisms .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate?

The compound can be synthesized via nucleophilic substitution. For example, reacting 2-mercapto-3-(substituted)quinazolin-4(3H)-one with ethyl chloroacetate in the presence of potassium carbonate in DMF. The reaction is refluxed, followed by cooling, precipitation in ice water, and recrystallization from ethanol to yield the product . Alternative methods involve thioether formation using benzothioamide derivatives and ethyl bromoacetate under reflux in ethanol .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization typically employs spectroscopic techniques:

Q. What solvents and catalysts are optimal for its synthesis?

Polar aprotic solvents like DMF or ethanol are preferred. Potassium carbonate is commonly used as a base to deprotonate the thiol group, facilitating nucleophilic attack on ethyl chloroacetate . Reflux temperatures (80–100°C) ensure reaction completion .

Advanced Research Questions

Q. How do structural modifications at the quinazoline core affect biological activity?

Substituting the benzylamino group (e.g., with electron-withdrawing or donating groups) alters electron density, impacting binding to targets like enzymes. For instance, methyl or phenyl substitutions at the 4-position of triazole derivatives significantly reduce actoprotective activity, highlighting the importance of steric and electronic effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding affinity to enzymes like α-glucosidase or HDACs. Docking studies assess hydrogen bonding, hydrophobic interactions, and steric compatibility with active sites. Validation via in vitro assays (e.g., enzyme inhibition) bridges computational and experimental data .

Q. How can contradictory SAR data for derivatives be resolved?

Discrepancies arise from assay variability (e.g., cell lines, enzyme isoforms). Mitigation strategies:

- Meta-analysis of multiple studies to identify consensus trends.

- Isoform-specific assays (e.g., HDAC1 vs. HDAC6).

- Structural optimization guided by X-ray crystallography or cryo-EM to refine binding hypotheses .

Q. What in vitro models evaluate its antiproliferative or enzyme-inhibitory effects?

Q. How does linker chemistry (e.g., thioether vs. ether) influence HDAC inhibition?

Thioether linkers (as in this compound) enhance zinc chelation in HDAC active sites compared to ethers. Comparative studies using analogues with varying linker lengths/chemotypes reveal differences in IC₅₀ values and isoform selectivity .

Q. What strategies improve metabolic stability for in vivo studies?

Q. How is selectivity against off-targets assessed?

- Kinase profiling panels (e.g., Eurofins KinaseScan) to identify off-target kinase binding.

- CYP450 inhibition assays to evaluate metabolic interference.

- CRISPR screens to identify synthetic lethal interactions in specific genetic backgrounds .

Methodological Notes

- Synthetic Optimization : Use TLC or HPLC to monitor reaction progress. Adjust stoichiometry (e.g., 1.2:1 molar ratio of thiol to ethyl chloroacetate) to maximize yield .

- Data Interpretation : Employ statistical tools (e.g., GraphPad Prism) for dose-response curves and IC₅₀ calculations. Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval for animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.